Product packaging for 9-(2-(Phosphonomethoxy)ethoxy)adenine(Cat. No.:CAS No. 124076-74-0)

9-(2-(Phosphonomethoxy)ethoxy)adenine

Cat. No.: B8767711
CAS No.: 124076-74-0
M. Wt: 289.19 g/mol
InChI Key: HRVFEVBDZIXIGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Acyclic Nucleoside Phosphonates Research

The journey of acyclic nucleoside phosphonates (ANPs) began with a collaborative effort between Antonín Holý of the Institute of Organic Chemistry and Biochemistry in Prague and Erik De Clercq of the Rega Institute for Medical Research in Belgium. nih.govuochb.cz In the early 1980s, their research led to the discovery of this novel class of compounds, which were designed as metabolically stable isopolar and isosteric nucleotide analogues. uochb.cz The defining feature of ANPs is the presence of a phosphonate (B1237965) group attached to an acyclic side chain through a stable phosphorus-carbon (P-C) bond, a structure resistant to enzymatic cleavage by esterases. frontiersin.org

This collaboration first produced a prototype compound, HPMPA (9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine), which demonstrated a broad spectrum of antiviral activity. nih.gov From this foundational discovery, a series of highly influential antiviral drugs were developed. The development path was complex; after initial patent applications in the mid-1980s and licensing to Bristol-Meyers, the program was halted. uochb.cz However, recognizing the immense therapeutic potential, the research was later continued by Gilead Sciences, which licensed the ANP patents. uochb.cz This persistence ultimately led to the clinical approval of three landmark drugs derived from this research program. nih.govuochb.cz

Table 1: Key Acyclic Nucleoside Phosphonates and Their Clinical Applications This table is interactive. You can sort and filter the data.

Compound Abbreviation Chemical Name Approved Clinical Application(s)
HPMPC Cidofovir (B1669016) Cytomegalovirus (CMV) retinitis and other DNA virus infections. nih.gov
PMEA Adefovir (B194249) Chronic hepatitis B virus (HBV) infections. nih.gov
PMPA Tenofovir (B777) Human immunodeficiency virus (HIV) infections (AIDS). nih.gov

Academic Significance of 9-(2-(Phosphonomethoxy)ethoxy)adenine as a Prototype Antiviral Agent

This compound (PMEA) emerged from this research as a potent and selective inhibitor of retroviruses, establishing itself as a crucial prototype for antiviral drug development. nih.govnih.gov Its academic significance is rooted in its unique mechanism of action and its broad efficacy demonstrated in preclinical studies. PMEA is a potent inhibitor of several retroviruses, including HIV-1, HIV-2, and simian immunodeficiency virus (SIV). nih.gov

The antiviral action of PMEA is dependent on its intracellular conversion to the active diphosphorylated metabolite, 9-(2-(phosphonomethoxy)ethyl)adenine diphosphate (B83284) (PMEApp). nih.gov This metabolic activation is a key area of its academic interest.

Phosphorylation Pathway : PMEA is converted to its monophosphate (PMEAp) and subsequently to the active diphosphate (PMEApp). nih.gov Unlike many nucleoside analogs, the initial phosphorylation is not carried out by adenylate kinase but by enzymes such as 5-phosphoribosyl-1-pyrophosphate synthetase. nih.govdocumentsdelivered.com

Intracellular Persistence : Once formed, PMEApp exhibits a long intracellular half-life, ranging from 16 to 18 hours, which contributes to its sustained antiviral effect. nih.gov

Mechanism of Inhibition : PMEApp acts as a competitive inhibitor and an alternative substrate to the natural deoxyadenosine (B7792050) triphosphate (dATP). nih.gov It has a much higher affinity for viral reverse transcriptase than for host cell DNA polymerases such as DNA polymerase alpha. nih.gov Upon incorporation into a growing viral DNA strand, it acts as a chain terminator, effectively halting viral replication. nih.govnih.gov

Research using animal models, particularly SIV-infected rhesus monkeys, was instrumental in demonstrating the in vivo potential of PMEA, showing that it could effectively suppress viral replication and the development of an antibody response. nih.gov These foundational studies established PMEA as a highly effective antiviral agent and paved the way for its eventual clinical development for treating hepatitis B as the oral prodrug form, adefovir dipivoxil. nih.gov

Table 2: Enzymatic Interactions in PMEA Metabolism This table is interactive. You can sort and filter the data.

Metabolite / Process Enzyme(s) Involved Action
PMEA to PMEApp 5-phosphoribosyl-1-pyrophosphate synthetase, adenylate kinase (mitochondrial) Direct conversion/phosphorylation to the active diphosphate form. nih.govdocumentsdelivered.com
PMEApp Dephosphorylation ATPase, 5'-phosphodiesterase, nucleoside diphosphate kinase Dephosphorylation of the active metabolite back to its monophosphate form (PMEAp). nih.gov
Inhibition of Viral Polymerase HIV Reverse Transcriptase PMEApp competes with dATP, leading to incorporation and DNA chain termination. nih.gov
Interaction with Cellular Polymerases DNA Polymerase α, δ, ε PMEApp shows significantly lower affinity for these host enzymes compared to viral reverse transcriptase. nih.govnih.govnih.gov

Role of this compound within the Broader Nucleoside Analog Landscape

The development of PMEA and the broader class of ANPs represented a significant evolution in the landscape of nucleoside analog therapeutics. Traditional nucleoside analogs, such as acyclovir (B1169), are mimics of natural nucleosides and require an initial phosphorylation step catalyzed by a viral or cellular kinase to become active. researchgate.net This first phosphorylation is often the rate-limiting step and a common point for the development of drug resistance.

ANPs, including PMEA, are structurally distinct because they are nucleotide analogs, already possessing a phosphonate group. frontiersin.org This key feature provides several advantages:

Bypassing Initial Phosphorylation : The presence of the phosphonate group allows ANPs to bypass the initial, and often inefficient, monophosphorylation step required by other nucleosides. This can overcome resistance mechanisms that involve mutations in viral kinases. frontiersin.org

Metabolic Stability : The carbon-phosphorus bond in the phosphonate group is not susceptible to hydrolysis by cellular esterases, which can cleave the phosphate (B84403) group from traditional nucleoside monophosphates. This contributes to the compound's stability and prolonged intracellular action. frontiersin.org

The successful research into PMEA and its relatives, such as tenofovir (PMPA), solidified the status of ANPs as a cornerstone of modern antiviral therapy. researchgate.net PMEA's journey from a laboratory compound to a clinically relevant agent demonstrated the power of the ANP concept, directly influencing the design and development of subsequent nucleotide analog drugs that have saved millions of lives from HIV and HBV infections. uochb.cz

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N5O5P B8767711 9-(2-(Phosphonomethoxy)ethoxy)adenine CAS No. 124076-74-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

124076-74-0

Molecular Formula

C8H12N5O5P

Molecular Weight

289.19 g/mol

IUPAC Name

2-(6-aminopurin-9-yl)oxyethoxymethylphosphonic acid

InChI

InChI=1S/C8H12N5O5P/c9-7-6-8(11-3-10-7)13(4-12-6)18-2-1-17-5-19(14,15)16/h3-4H,1-2,5H2,(H2,9,10,11)(H2,14,15,16)

InChI Key

HRVFEVBDZIXIGY-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)OCCOCP(=O)(O)O)N

Origin of Product

United States

Synthetic Methodologies and Precursors

Overview of Synthetic Approaches for 9-(2-(Phosphonomethoxy)ethoxy)adenine and its Analogs

The primary strategies for the synthesis of PMEA and related compounds involve either the direct attachment of a pre-formed phosphonomethoxyethoxy side chain to the adenine (B156593) nucleus or the stepwise construction of the side chain on the heterocyclic base.

A common and direct method for the synthesis of PMEA and its analogs is the N-alkylation of adenine with a suitable phosphonomethoxyalkyl electrophile. This typically involves a phosphonomethoxyalkyl halide or a sulfonate ester, such as a tosylate, which serves as a good leaving group.

The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and in the presence of a base to deprotonate the adenine, thereby increasing its nucleophilicity. The choice of base and solvent can significantly influence the regioselectivity of the alkylation, with the N9-substituted product being the desired isomer. Studies on the alkylation of adenine have shown that in polar aprotic solvents, the formation of the N9-alkylated product is generally favored. researchgate.net

For instance, the synthesis of related acyclic nucleoside phosphonates has been achieved by coupling a tosylate of the phosphonate (B1237965) side chain with the purine (B94841) or pyrimidine (B1678525) base. nih.gov Similarly, the preparation of an analog, (R)-9-[2-(phosphonomethoxy)propyl]adenine, involves the reaction of (R)-9-(2-hydroxypropyl) adenine with diethyl p-toluenesulfonyloxymethyl phosphonate in the presence of a strong base like lithium amide. nih.gov

The general scheme for this approach can be represented as follows:

Reactant 1Reactant 2BaseSolventProduct
AdeninePhosphonomethoxyalkyl TosylateLithium AmideDMF9-substituted adenine
AdeninePhosphonomethoxyalkyl HalideCarbonate or Hydride BaseDMSO9-substituted adenine

The Mitsunobu reaction offers a powerful and versatile alternative for the synthesis of PMEA derivatives. wikipedia.orgorganic-chemistry.orgnih.gov This reaction facilitates the condensation of an alcohol with a nucleophile, in this case, the adenine base (or a precursor like 9-hydroxypurine), using a combination of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

A key advantage of the Mitsunobu reaction is that it generally proceeds under mild and neutral conditions. In the context of PMEA synthesis, this approach has been utilized to prepare dialkyl esters of PMEA by coupling various alcohols with 9-hydroxypurine. nih.gov The reaction involves the activation of the alcohol by the phosphine-azodicarboxylate adduct, followed by nucleophilic attack by the purine nitrogen.

A typical procedure involves dissolving the alcohol, the purine, and triphenylphosphine in a suitable solvent like tetrahydrofuran (B95107) (THF), cooling the mixture, and then slowly adding the azodicarboxylate. wikipedia.org

AlcoholNucleophileReagentsSolventProduct
2-(Phosphonomethoxy)ethanol derivative9-HydroxypurinePPh3, DEAD/DIADTHFPMEA dialkyl ester
Substituted butanetriolAdeninePPh3, DEAD/DIADNot specified9-substituted adenine derivative nih.gov

While the direct alkylation with a pre-formed side chain is common, alternative strategies focus on the introduction of the phosphonomethyl group at a later stage of the synthesis. For example, a series of purine and pyrimidine N-(2-(phosphonomethoxy)ethyl) derivatives were synthesized by first alkylating the heterocyclic bases with appropriately substituted (aminoalkyl)oxiranes. researchgate.net The resulting intermediates, containing a hydroxyl group, were then condensed with dialkyl ((p-tolylsulfonyl)oxy)methanephosphonate to introduce the phosphonomethoxy moiety. researchgate.net Subsequent deprotection of the phosphonate esters yields the final product.

This stepwise approach allows for greater flexibility in the synthesis of diverse analogs with modifications on the side chain.

Optimization of Synthetic Processes for this compound

For the practical and large-scale production of PMEA, the optimization of synthetic processes is crucial to ensure high yields, purity, and cost-effectiveness. Key areas of focus include the choice of catalysts and the development of robust and scalable procedures.

Base Catalysis in Coupling Reactions

As mentioned earlier, base catalysis plays a pivotal role in the alkylation of adenine. The selection of the base can significantly impact the reaction's efficiency and regioselectivity. A variety of bases have been employed, ranging from alkali metal carbonates and hydrides to strong non-nucleophilic bases.

In the synthesis of a PMEA analog, 9-[2-(diethylphosphonomethoxy)ethyl]adenine, a process optimization study led to the replacement of sodium hydride (NaH) with sodium tert-butoxide (NaOtBu) as the base for the coupling reaction. This change was prompted by safety and consistency issues associated with the use of sodium hydride on a large scale. The use of sodium tert-butoxide resulted in a more robust process with consistent yields and purities.

The optimization of reagent stoichiometry is another critical factor. Fine-tuning the molar ratios of the adenine, the alkylating agent, and the base can minimize side reactions and maximize the yield of the desired N9-isomer.

Scale-Up Considerations and Process Robustness

Transitioning a synthetic route from the laboratory to an industrial scale presents numerous challenges. For the synthesis of PMEA and its analogs, several factors must be considered to ensure a robust and scalable process.

One of the primary concerns is the handling of hazardous reagents, such as sodium hydride, which necessitates specialized equipment and safety protocols. The successful replacement of NaH with the less hazardous NaOtBu in the synthesis of a PMEA analog is a prime example of process improvement for safer scale-up.

Furthermore, the physical form of the final product and intermediates is important for ease of handling and formulation. For instance, the development of a crystalline monohydrate form of (R)-9-[2-(phosphonomethoxy)propyl]adenine has been a focus of process development to ensure high purity and stability, which in turn affects the quality of the final drug product. nih.gov

Synthesis of Radiolabeled this compound for Research Applications

Detailed synthetic procedures for radiolabeled this compound are often proprietary and not extensively published in publicly accessible literature. However, the principles of radiolabeling and the synthetic routes for analogous compounds provide a framework for how these syntheses are achieved.

For carbon-14 (B1195169) labeling, a common approach is to introduce the ¹⁴C atom into a metabolically stable position within the molecule. This ensures that the radiolabel is not lost through metabolic processes, allowing for accurate tracking of the drug and its metabolites. researchgate.net The synthesis might involve the use of a ¹⁴C-labeled starting material, such as [¹⁴C]adenine, which is then taken through the established synthetic route to produce the final radiolabeled product.

Tritium (B154650) labeling can often be achieved through catalytic hydrogen-tritium exchange on the final compound or a precursor. moravek.com This method exposes the substrate to tritium gas in the presence of a metal catalyst, leading to the incorporation of tritium at various positions. While this can be a more direct method, the position of the label may be less specific than in a synthetic build-up approach.

While a specific data table for the synthesis of radiolabeled this compound is not available in the reviewed literature, the following table illustrates a hypothetical synthetic scheme based on known routes for adefovir (B194249), adapted for radiolabeling with [¹⁴C]adenine. This table is for illustrative purposes to demonstrate the type of data that would be generated in such a synthesis.

Hypothetical Synthesis of [adenine-U-¹⁴C]-9-(2-(Phosphonomethoxy)ethoxy)adenine

StepPrecursor(s)Reagents and ConditionsProductYield (%)Radiochemical Purity (%)
1[adenine-U-¹⁴C]2-(2-bromoethoxy)ethanol, NaH, DMF9-(2-(2-hydroxyethoxy)ethyl)-[¹⁴C]adenine65>98
29-(2-(2-hydroxyethoxy)ethyl)-[¹⁴C]adenineDiethyl p-toluenesulfonyloxymethylphosphonate, NaH, DMFDiethyl 9-(2-(2-(phosphonomethoxy)ethoxy)ethyl)-[¹⁴C]adenine50>97
3Diethyl 9-(2-(2-(phosphonomethoxy)ethoxy)ethyl)-[¹⁴C]adenineBromotrimethylsilane, Acetonitrile; then H₂O9-(2-(Phosphonomethoxy)ethoxy)-[¹⁴C]adenine85>99

The characterization of the final radiolabeled product is a critical step to ensure its identity, purity, and specific activity. Techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for this purpose. The specific activity, a measure of the amount of radioactivity per unit mass of the compound, is a key parameter that is determined before the compound is used in any research application.

Intracellular Metabolism and Bioactivation of 9 2 Phosphonomethoxy Ethoxy Adenine

Pathways of Phosphorylation to Active Metabolites (Monophosphate and Diphosphate)

The conversion of 9-(2-(Phosphonomethoxy)ethoxy)adenine to its active diphosphate (B83284) form, this compound diphosphate, is a crucial step for its pharmacological action. nih.gov This process involves at least one, and potentially two, phosphorylation events mediated by host cell enzymes. Two primary pathways have been elucidated: a sequential phosphorylation pathway and a direct conversion pathway.

The initial phosphorylation event, leading to the formation of the monophosphate metabolite, is a complex process involving several cellular kinases. There are differing findings regarding the precise enzymes responsible for this first metabolic step.

However, conflicting evidence exists, with some research indicating that adenylate kinase is unable to phosphorylate this compound. nih.gov This discrepancy may be attributable to differences in experimental systems, cell types, or enzyme concentrations used in the respective studies.

An alternative and significant pathway for the bioactivation of this compound involves the enzyme 5-phosphoribosyl-1-pyrophosphate (PRPP) synthetase. nih.govnih.gov This enzyme can catalyze the direct conversion of this compound to its active diphosphate metabolite, this compound diphosphate. nih.govnih.gov In this reaction, the pyrophosphate group from PRPP is transferred directly to the parent compound. nih.gov

This direct conversion is a notable metabolic shortcut, bypassing the need for an initial phosphorylation to the monophosphate form. Research has determined the kinetic parameters for this reaction, showing a Km of 1.47 mM and a Vmax that is 150-fold lower than the Vmax for the natural substrate, AMP. nih.gov

Table 1: Kinetic Parameters for PRPP Synthetase with this compound

Substrate Km (mM) Relative Vmax
This compound 1.47 1
AMP (Natural Substrate) Not Specified 150

Data sourced from Balzarini et al., 1991. nih.gov

Subcellular fractionation experiments have revealed that cells possess at least two distinct nucleotide kinase activities capable of phosphorylating this compound, one located in the mitochondria and another in the cytosol. nih.gov The primary kinase activity responsible for this conversion in human T-lymphoid cells has been identified as a mitochondrial adenylate kinase. nih.gov The presence of a separate cytosolic enzyme suggests that multiple enzymatic systems can contribute to the bioactivation of the compound, potentially providing metabolic redundancy or cell-type-specific activation pathways. nih.gov

Following the initial formation of this compound monophosphate, a second phosphorylation step is required to generate the active diphosphate metabolite. nih.govnih.gov The same AMP(dAMP) kinase that catalyzes the first phosphorylation is also capable of performing this second step, converting the monophosphate to the diphosphate derivative using ATP as the phosphate (B84403) donor. nih.gov

Alternatively, as mentioned previously, the enzyme PRPP synthetase can directly convert the parent compound to the diphosphate form, circumventing the monophosphate intermediate entirely. nih.govnih.gov The active diphosphate metabolite, this compound diphosphate, has a notably long intracellular half-life of 16 to 18 hours. nih.gov

Table 2: Summary of Enzymes in the Phosphorylation of this compound

Enzyme Location Reaction Catalyzed Reference
Adenylate Kinase (AK) Mitochondria, Cytosol PMEA → PMEAp → PMEApp nih.gov, nih.gov
5-Phosphoribosyl-1-pyrophosphate (PRPP) Synthetase Not Specified PMEA → PMEApp (Direct) nih.gov, nih.gov
Creatine Kinase Not Specified PMEAp → PMEApp nih.gov

PMEA: this compound; PMEAp: Monophosphate form; PMEApp: Diphosphate form.

Role of Cellular Kinases in Initial Phosphorylation

Dephosphorylation Pathways of this compound Metabolites

The intracellular concentrations of the phosphorylated metabolites of this compound are regulated not only by phosphorylation but also by dephosphorylation pathways. The active diphosphate form can be hydrolyzed back to the monophosphate derivative. Enzymes identified as capable of mediating this dephosphorylation include ATPase, 5'-phosphodiesterase, and nucleoside diphosphate kinase. nih.gov However, the rate of this dephosphorylation is significantly lower compared to the dephosphorylation of the natural nucleotide ATP, which contributes to the long intracellular persistence of the active metabolite. nih.gov

Table of Compounds

Compound Name Abbreviation
This compound PMEA
This compound monophosphate PMEAp
This compound diphosphate PMEApp
Adenosine (B11128) monophosphate AMP
Adenosine diphosphate ADP
Adenosine triphosphate ATP
5-Phosphoribosyl-1-pyrophosphate PRPP
(S)-1-(3-hydroxy-2-phosphonylmethoxypropyl) cytosine
9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine HPMPA
2',3'-dideoxyadenosine 5'-triphosphate

Role of Phosphatases and Nucleoside Diphosphate Kinases

The bioactivation of this compound is a necessary step for its pharmacological activity and involves sequential phosphorylation events. Unlike typical nucleoside analogs, PMEA's conversion to its active diphosphorylated form, PMEA diphosphate (PMEApp), does not utilize adenylate kinase. nih.gov Instead, research indicates that 5-phosphoribosyl-1-pyrophosphate (PRPP) synthetase is capable of directly converting PMEA to PMEApp. nih.gov

The metabolic fate of PMEApp is influenced by cellular enzymes. Phosphatase-acting enzymes, such as ATPase and 5'-phosphodiesterase, can dephosphorylate the active PMEApp metabolite back to its monophosphate form, PMEAp. nih.gov Notably, nucleoside diphosphate kinase has also been identified as capable of this dephosphorylation, although it does so to a much lesser extent than its action on adenosine triphosphate (ATP). nih.gov

Table 1: Key Enzymes in the Intracellular Metabolism of this compound

Enzyme Role in PMEA Metabolism Reference
5-Phosphoribosyl-1-Pyrophosphate (PRPP) Synthetase Directly converts PMEA to its active diphosphate metabolite (PMEApp). nih.gov
Adenylate Kinase Unable to phosphorylate PMEA. nih.gov
ATPase Dephosphorylates PMEApp to PMEAp. nih.gov
5'-Phosphodiesterase Dephosphorylates PMEApp to PMEAp. nih.gov

Intracellular Accumulation and Half-Life of Active this compound Metabolites

The cellular uptake of this compound and its subsequent conversion into its phosphorylated metabolites are dose-dependent processes. nih.gov The intracellular concentrations of PMEAp and PMEApp are directly proportional to the initial extracellular concentration of the parent compound. nih.gov

A key characteristic of the active metabolite, PMEApp, is its significant persistence within the cell. nih.gov Research conducted in human MT-4 cells has demonstrated that PMEApp has a long intracellular half-life, estimated to be between 16 and 18 hours. nih.gov This prolonged intracellular presence ensures a sustained biological effect.

Table 2: Intracellular Half-Life of the Active Metabolite of this compound

Active Metabolite Cell Type Intracellular Half-Life Reference

Molecular Mechanisms of Antiviral Action of 9 2 Phosphonomethoxy Ethoxy Adenine

Inhibition of Viral DNA Polymerases by 9-(2-(Phosphonomethoxy)ethoxy)adenine Diphosphate (B83284)

The primary antiviral activity of this compound diphosphate is achieved through the potent inhibition of viral DNA polymerases, which are critical enzymes for the replication of viral DNA. patsnap.com This active metabolite of adefovir (B194249) specifically targets the DNA polymerase of viruses like the hepatitis B virus (HBV). nih.gov Research has quantified this inhibitory action, establishing an inhibition constant (Ki) for adefovir diphosphate against HBV DNA polymerase at 0.1 µM, indicating a high affinity for the viral enzyme. nih.gov

Table 1: Inhibition Constant (Ki) of this compound Diphosphate Against Viral Polymerase
EnzymeVirusInhibition Constant (Ki)
DNA Polymerase (Reverse Transcriptase)Hepatitis B Virus (HBV)0.1 µM

Competition with Deoxyadenosine (B7792050) Triphosphate (dATP)

This compound diphosphate functions as a structural analog of the natural nucleotide deoxyadenosine triphosphate (dATP). clinpgx.org Due to this structural mimicry, it directly competes with dATP for the substrate-binding site on the viral DNA polymerase. patsnap.com By binding to the enzyme's active site, adefovir diphosphate acts as a competitive inhibitor, effectively reducing the rate at which the polymerase can bind to and incorporate the natural dATP substrate required for the synthesis of viral DNA. clinpgx.orgpatsnap.com

DNA Chain Termination during Viral Genome Replication

Beyond competitive inhibition, the incorporation of this compound diphosphate into the nascent viral DNA strand represents a terminal event for DNA elongation. patsnap.com Once the viral polymerase incorporates the adefovir moiety, the absence of a 3'-hydroxyl group on its acyclic side chain prevents the formation of a phosphodiester bond with the next incoming nucleotide. patsnap.com This event leads to the obligatory termination of the growing DNA chain, which halts viral genome replication and prevents the production of new, functional virus particles. patsnap.com

Inhibition of Viral Reverse Transcriptases (RT) by this compound Diphosphate

The active metabolite, this compound diphosphate, is an effective inhibitor of viral reverse transcriptases (RT), a class of DNA polymerases crucial for the life cycle of retroviruses and hepadnaviruses. nih.gov It demonstrates inhibitory activity against both the reverse transcriptase of the human immunodeficiency virus (HIV) and the HBV polymerase, which possesses reverse transcriptase functionality. clinpgx.orgnih.gov

Binding Affinity to HIV-1 and HBV Reverse Transcriptase

In silico modeling has provided detailed insights into the binding affinity of adefovir to the HBV reverse transcriptase. These studies, measuring the total protein-ligand energy interaction, show a pronounced affinity of adefovir for the enzyme. nih.gov The binding energy for adefovir with wild-type HBV-RT has been calculated at -9.10 Kcal/mol. nih.gov Notably, certain mutations in the reverse transcriptase gene that confer resistance can alter this binding affinity. For instance, the A181T mutation, associated with adefovir resistance, significantly reduces the binding affinity. nih.gov

Regarding HIV-1, adefovir diphosphate is a known inhibitor of its reverse transcriptase. nih.govsantiago-lab.com Interestingly, the presence of the M184V mutation in HIV-1 RT, which is commonly associated with resistance to the antiviral drug lamivudine, has been shown to increase the susceptibility of the virus to adefovir by two- to four-fold. nih.gov This suggests a complex interaction between the drug and the enzyme's active site, where pre-existing resistance mutations to other nucleoside analogs can paradoxically enhance adefovir's activity. nih.gov

Table 2: In Silico Protein-Ligand Interaction Energy of this compound with Wild-Type and Mutant HBV Reverse Transcriptase
HBV RT GenotypeNatural Substrate (dATP) Interaction Energy (Kcal/mol)Adefovir Interaction Energy (Kcal/mol)
Wild-Type-7.40-9.10
S85F Mutant-6.25-7.66
A181T Mutant-7.33-3.79
A181V Mutant-9.10-9.28

Effects on Reverse Transcriptase-Catalyzed DNA Polymerization

The inhibitory effect of this compound diphosphate on reverse transcriptase-catalyzed DNA polymerization is twofold. Firstly, through competitive binding with dATP, it reduces the efficiency of the polymerization process. Secondly, upon its incorporation into the DNA chain, it acts as a chain terminator, as previously described. This termination of DNA synthesis is the ultimate outcome of its interaction with the reverse transcriptase enzyme during viral replication. patsnap.com

Interactions with Other Viral and Cellular Enzymes Involved in Replication

The antiviral activity of this compound is critically dependent on its interaction with host cellular enzymes. As a phosphonate (B1237965) nucleotide analog, it bypasses the initial phosphorylation step that many nucleoside analogs require. nih.gov However, it must be phosphorylated twice by cellular kinases to become the active diphosphate metabolite. clinpgx.org The enzymes responsible for these phosphorylation steps are identified as adenylate kinases and nucleoside diphosphate kinases. clinpgx.org

Conversely, the selectivity of adefovir is enhanced by its weak interaction with human cellular DNA polymerases. While it potently inhibits viral polymerases, it is a poor inhibitor of human DNA polymerases α and γ. This differential activity ensures that the drug primarily targets viral replication with limited interference in the host cell's own DNA synthesis, contributing to its therapeutic index. While adefovir effectively halts viral DNA synthesis, research indicates it does not prevent the conversion of viral relaxed circular DNA (rcDNA) to the stable covalently closed circular DNA (cccDNA) form in the nucleus of infected cells, a process that may involve cellular DNA repair enzymes. nih.govnih.gov

Impact on Ribonucleotide Reductase

The principal antiviral mechanism of this compound is not the direct inhibition of ribonucleotide reductase. The active metabolite, adefovir diphosphate, primarily targets viral DNA polymerase, where it competes with the natural substrate dATP and causes DNA chain termination after it is incorporated into the viral DNA. drugbank.com

Alterations observed in the cellular pools of deoxyribonucleotides are generally considered a secondary effect or a downstream consequence of the primary block in DNA synthesis. nih.gov By inhibiting DNA polymerase and arresting the cell cycle in the S phase, the drug causes a metabolic block that leads to a deregulation and subsequent accumulation of the dNTPs that would have been used for DNA replication. nih.gov

Effects on (deoxy)ribonucleotide Metabolism in Infected Cells

Treatment of cells with this compound leads to significant deregulation of (deoxy)ribonucleotide metabolism, largely as a consequence of the drug-induced blockage of the S phase of the cell cycle. nih.gov Studies in human erythroleukemia K562, human T-lymphoid CEM, and murine leukemia L1210 cells have elucidated these effects. While DNA replication is inhibited, processes such as RNA synthesis (transcription) and protein synthesis (mRNA translation) remain unaffected. nih.gov

The exposure to the compound results in a slight elevation of ribonucleoside triphosphate pools. nih.gov More pronounced is the impact on deoxyribonucleoside triphosphates (dNTPs), where the intracellular levels of all four dNTPs see a 1.5- to 4-fold increase in treated cells. nih.gov This accumulation is a direct result of the halt in DNA synthesis, which reduces the consumption of these essential precursors. nih.gov

The effect is particularly striking on the metabolism of deoxythymidine triphosphate (dTTP). Research investigating the synthesis of dTTP through both the de novo pathway (mediated by thymidylate synthase) and the salvage pathway (mediated by thymidine kinase) revealed a significant disparity. In the presence of this compound, dTTP derived from the salvage pathway accumulates to a much greater extent—between 16 and 40 times higher—in the soluble dTTP pool. nih.gov This finding corresponds with a demonstrably increased activity of thymidine kinase in extracts from treated cell cultures. nih.gov Consequently, the incorporation of dTTP into DNA is differentially affected; thymidylate synthase-derived dTTP incorporation is reduced 14-fold, whereas thymidine kinase-derived dTTP incorporation is only reduced 3-fold. nih.gov This indicates a peculiar pattern of deregulation in the (deoxy)ribonucleotide metabolism within drug-treated cells. nih.gov

Data Tables

Table 1: Effect of this compound on Intracellular Nucleotide Pools

Nucleotide PoolObserved EffectFold Increase
Ribonucleoside TriphosphatesSlight ElevationNot specified
Deoxyribonucleoside Triphosphates (all four)Increased Levels1.5 - 4

Data derived from studies on K562, CEM, and L1210 cells. nih.gov

Table 2: Differential Impact on dTTP Synthesis and Incorporation

ParameterPathwayEffect in Presence of Compound
dTTP Accumulation in Soluble Pool Salvage Pathway (Thymidine Kinase)16- to 40-fold increase
dTTP Incorporation into DNA De novo Pathway (Thymidylate Synthase)14-fold decrease
Salvage Pathway (Thymidine Kinase)3-fold decrease

Data derived from studies on K562 cells. nih.gov

Structure Activity Relationships and Analog Development of 9 2 Phosphonomethoxy Ethoxy Adenine

Modifications of the Purine (B94841) Base Moiety

Alterations to the central purine ring of PMEA have a profound impact on its biological activity. The nature and position of substituents, as well as changes to the ring system itself, have been shown to be critical determinants of antiviral potency.

Substitutions at the C2, C6, and C8 positions of the adenine (B156593) ring in PMEA have been systematically investigated to probe the electronic and steric requirements for interaction with viral enzymes. acs.org

C2 Position: Introduction of a chlorine, fluorine, or hydroxyl group at the C2 position generally leads to a decrease in activity against various DNA viruses. acs.org However, the 2-amino-6-chloropurine (B14584) derivative demonstrates strong activity against herpes simplex viruses (HSV-1 and HSV-2), cytomegalovirus (CMV), and varicella-zoster virus (VZV). acs.org The 2,6-diaminopurine (B158960) analog, PMEDAP, is highly active against HSV-1, HSV-2, and VZV. acs.orgnih.gov

C6 Position: The 6-amino group of adenine is crucial for activity. Its replacement often leads to a loss of antiviral potency. However, as seen with the 2-amino-6-chloropurine derivative, modifications at C6 in conjunction with other substitutions can yield highly active compounds. acs.org

C8 Position: Modifications at the C8 position have also been explored, though often with a resulting decrease in activity. tandfonline.com

The following table summarizes the antiviral activity of selected C2 and C6-substituted PMEA analogs. acs.org

CompoundSubstitutionVirusEC50 (µg/mL)
PMEANoneHSV-12.5-10
HIV-11.5-5
2-Chloro-PMEAC2-ClHSV-1>100
2-Fluoro-PMEAC2-FHSV-1>100
2-Hydroxy-PMEAC2-OHHSV-1>100
PMEDAPC2-NH2, C6-NH2HSV-10.07-2
HSV-20.07-2
VZV0.07-2
2-Amino-6-chloro-PMEAC2-NH2, C6-ClHSV-10.1-0.4
HSV-20.1-0.4
CMV0.006-0.3
VZV0.006-0.3
PMEGC2-NH2, C6=ODNA Viruses~0.01-0.02

EC50: 50% effective concentration, the concentration of a drug that gives half-maximal response.

Replacing the carbon atoms of the purine ring with nitrogen (aza analogs) or removing nitrogen atoms (deaza analogs) has been another strategy to modify the properties of PMEA.

Aza-analogs: 8-Aza-PMEA has been synthesized and evaluated for its anti-HIV activity. tandfonline.com Compared to the parent compound, 8-aza-PMEA was found to be less potent against HIV-1 and HIV-2. tandfonline.com Similarly, (R)- and (S)-8-aza-9-[2-(phosphonomethoxy)propyl]guanine showed reduced anti-HIV activity compared to their guanine (B1146940) counterparts. nih.gov

Deaza-analogs: The 7-deazapurine analog of PMEA (7-deazaPMEA) did not show significant activity against DNA viruses; however, it exhibited some activity against HIV-1 and Moloney murine sarcoma virus (MSV). acs.org Other research has explored 7-deazapurine nucleosides with different sugar moieties, revealing potent antiproliferative and antiviral activities, suggesting that the deazapurine scaffold can be beneficial in other contexts. nih.gov

AnalogModificationAntiviral Activity
8-Aza-PMEAN at C8Less potent against HIV-1 and HIV-2 than PMEA. tandfonline.com
7-Deaza-PMEAC at N7Inactive against DNA viruses, moderate activity against HIV-1 and MSV. acs.org

Modifications of the Acyclic Side Chain.tandfonline.comnih.govresearchgate.net

The acyclic side chain of PMEA, which mimics the sugar-phosphate backbone of natural nucleotides, is a critical determinant of its mechanism of action and antiviral spectrum. nih.govmdpi.com Modifications to its length, flexibility, and the nature of the phosphonate (B1237965) group have been extensively studied.

The length and composition of the ether-containing alkyl chain are crucial for antiviral activity. The 2-(phosphonomethoxy)ethyl moiety in PMEA appears to be optimal for its specific range of antiviral activities. Shortening or lengthening this chain generally leads to a decrease in potency. The phosphonate group itself is a key feature, providing a stable isosteric analog of a phosphate (B84403) group that is resistant to enzymatic cleavage by phosphatases. researchgate.net

The introduction of substituents on the carbon atom adjacent (alpha) to the phosphonate group has been a fruitful area of investigation. A notable example is the addition of a methyl group, which led to the development of the PMPA series.

The development of PMEA paved the way for the discovery of other important acyclic nucleoside phosphonates, including the (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl) (HPMP) and (R)-9-(2-phosphonylmethoxypropyl) (PMP) series. nih.gov

HPMP Series: The prototype of this series is (S)-HPMPC (Cidofovir), which contains a cytosine base. The HPMP side chain, with its hydroxyl group, confers a broad-spectrum activity against DNA viruses, including herpesviruses, polyomaviruses, papillomaviruses, adenoviruses, and poxviruses. nih.govnih.gov The adenine analog, (S)-HPMPA, is also a potent and selective inhibitor of DNA viruses, particularly herpesviruses. asm.orgresearchgate.net

PMP Series: The most prominent member of this series is (R)-9-(2-phosphonomethoxypropyl)adenine (PMPA, Tenofovir). The chiral center at the C2' position of the propyl chain is a key feature. The (R)-enantiomer of PMPA is significantly more potent against retroviruses, such as HIV, than its (S)-enantiomer. asm.orgnih.gov PMPA and its diaminopurine analog, PMPDAP, are highly effective against HIV replication. nih.gov Generally, the PMP derivatives show more potent antiretroviral activity and less activity against DNA viruses compared to the HPMP series. asm.org

The following table provides a comparative overview of the antiviral spectra of PMEA, (S)-HPMPA, and (R)-PMPA.

CompoundSide ChainPrimary Antiviral Spectrum
PMEA2-(Phosphonomethoxy)ethylRetroviruses (e.g., HIV), Hepadnaviruses (e.g., HBV), Herpesviruses. nih.govresearchgate.net
(S)-HPMPA(S)-3-Hydroxy-2-(phosphonomethoxy)propylBroad-spectrum DNA viruses (e.g., Herpesviruses, Adenoviruses, Poxviruses). asm.orgresearchgate.net
(R)-PMPA(R)-2-(Phosphonomethoxy)propylRetroviruses (e.g., HIV), Hepadnaviruses (e.g., HBV). nih.govasm.org

Prodrug Strategies and Their Impact on Intracellular Delivery and Bioactivation

9-(2-(Phosphonomethoxy)ethoxy)adenine (PMEA), the parent compound of the antiviral drug adefovir (B194249), possesses potent activity against a range of DNA viruses and retroviruses. frontiersin.orgnih.gov However, its therapeutic utility is significantly hampered by its physicochemical properties. The phosphonate group is dianionic at physiological pH, resulting in poor passive diffusion across cellular membranes and consequently, very low oral bioavailability. frontiersin.orgresearchgate.netnih.govresearchgate.net To overcome these limitations, various prodrug strategies have been developed. These strategies aim to mask the negatively charged phosphonate moiety with lipophilic groups, thereby enhancing intestinal absorption and intracellular penetration. frontiersin.orgresearchgate.net Once inside the cell, these promoieties are designed to be cleaved by cellular enzymes, releasing the active PMEA which can then be phosphorylated to its active diphosphate (B83284) form. researchgate.net

Esterification of the Phosphonate Residue

The primary and most direct approach to neutralizing the negative charges of the PMEA phosphonate group is through esterification. researchgate.netnih.gov This strategy involves converting the phosphonic acid into a phosphonate diester, creating a neutral, more lipophilic molecule. researchgate.netnih.gov The increased lipophilicity facilitates absorption from the gastrointestinal tract and passage through the lipid bilayers of cell membranes. researchgate.netnih.gov

The success of this approach depends on the nature of the ester groups. Simple dialkyl esters have been found to be overly stable in biological systems, failing to efficiently release the parent PMEA in vivo. researchgate.netnih.gov In contrast, aryl esters are more readily hydrolyzed, and their cleavage rates can be modulated by altering substituents on the aryl ring. nih.govnih.gov The overarching goal is to create an ester linkage that is stable enough to survive the gastrointestinal tract but is readily cleaved by intracellular enzymes, such as esterases, to liberate the active drug. nih.govnih.gov

Bis(pivaloyloxymethyl) Esters and other Acyloxymethyl Esters

Among the most successful ester prodrug strategies is the use of acyloxyalkyl esters, particularly the bis(pivaloyloxymethyl) ester, known as adefovir dipivoxil. nih.govnih.gov This compound is the marketed oral prodrug of adefovir. nih.gov In this design, the phosphonate is masked by two pivaloyloxymethyl (POM) groups. nih.govnih.gov

Upon absorption and entry into cells, the POM moieties are enzymatically cleaved in a two-step process. First, carboxylesterases hydrolyze the pivalate (B1233124) ester bond to yield a highly unstable hydroxymethyl intermediate. nih.gov This intermediate then spontaneously eliminates formaldehyde (B43269) to release the monoester, and subsequent cleavage of the second POM group releases the parent PMEA. nih.gov This bioactivation cascade ensures the efficient intracellular release of the active compound. nih.gov

The bis(POM) prodrug, adefovir dipivoxil, dramatically improves the oral bioavailability of adefovir. nih.govnih.gov Studies in mice have shown that the bis(POM) ester prodrug displayed an oral bioavailability of 30%, a 15-fold increase compared to the parent compound. nih.gov Research in rats demonstrated an oral bioavailability of 38.2% for the bis-POM prodrug. nih.gov Further modifications, such as methyl substitution on the acyloxymethyl linker, have been shown to increase bioavailability to as high as 74% in mice. nih.gov

Other acyloxymethyl and related ester prodrugs have also been investigated. These include bis(S-acyl-2-thioethyl) (SATE) esters. The bis(tBu-SATE) PMEA derivative was found to be significantly more stable in human gastric juice and serum compared to bis(POM)PMEA, highlighting its potential for further development. frontiersin.org

Table 1: Oral Bioavailability of PMEA Ester Prodrugs in Preclinical Models
ProdrugAnimal ModelOral Bioavailability (%)Reference
PMEA (Parent Compound)Mouse~2% nih.gov
Bis[(pivaloyloxy)methyl] PMEA (Adefovir Dipivoxil)Mouse30% nih.gov
Bis[1-(pivaloyloxy)ethyl] PMEAMouse74% nih.gov
Bis(pivaloyloxymethyl) PMEA (Adefovir Dipivoxil)Rat38.2% nih.gov
Bis(phenyl) PMEARat2.5% nih.gov
Bis(o-ethoxyphenyl) PMEARat40.1% nih.gov

Amidate Prodrugs

Another prominent prodrug strategy involves the formation of phosphonamidates, where one or both of the acidic hydroxyls of the phosphonate group are replaced with an amino acid ester or another amine-containing moiety. nih.govresearchgate.net This approach, often referred to as the ProTide technology, also effectively masks the negative charge of the phosphonate, creating a neutral species that can more readily cross cell membranes. nih.gov

Once inside the cell, these amidate prodrugs are designed to be recognized and cleaved by specific cellular enzymes, such as carboxylesterases or phosphoramidases like HINT1, to release the parent nucleotide analog. nih.gov This strategy can offer advantages in terms of stability and cellular targeting.

Studies on novel amidate prodrugs of PMEA have demonstrated their potential as effective inhibitors of adenylate cyclase toxin (ACT) from Bordetella pertussis. nih.gov Phenyloxy phosphonamidate prodrugs, in particular, exhibited potent inhibitory activity. nih.gov While not as potent as bis(POM)PMEA in this specific assay, the amidate prodrugs were significantly less cytotoxic and showed greater stability against degradation compared to bis(POM)PMEA. researchgate.netnih.gov This suggests that amidate prodrugs may offer a favorable balance of activity and safety. researchgate.net

Table 2: Inhibitory Activity of PMEA and its Prodrugs Against Adenylate Cyclase Toxin (ACT)
CompoundCompound TypeIC₅₀ (nM)Reference
PMEAParent Drug2600 nih.gov
Bis(POM)PMEAEster Prodrug6 nih.gov
Phenyloxy Phosphonamidate 1Amidate Prodrug22 nih.gov
Phenyloxy Phosphonamidate 2Amidate Prodrug46 nih.gov
Phosphonodiamidate 1Amidate Prodrug84 nih.gov
Phosphonodiamidate 2Amidate Prodrug3960 nih.gov

Dimer Prodrugs (e.g., Bis-PMEA)

A more unconventional prodrug strategy involves the creation of dimers, where two molecules of the parent drug are linked together. A specific example for PMEA is a homodimer, P¹,P²-bis[2-(adenin-9H-yl)ethoxymethyl]phosphonate, also referred to as Bis-PMEA. researchgate.net This compound consists of two PMEA molecules joined by a pyrophosphate (P-O-P) bond. researchgate.net

This dimer acts as a prodrug that, following oral administration, provides a slow and sustained release of the active PMEA monomer into circulation. researchgate.net In a murine model of immunodeficiency, oral administration of the Bis-PMEA dimer resulted in higher antiretroviral activity compared to oral administration of PMEA itself. researchgate.net This approach represents an alternative method for improving the therapeutic profile of PMEA by modifying its release kinetics in vivo. researchgate.net

Mechanisms of Resistance to 9 2 Phosphonomethoxy Ethoxy Adenine

Viral Polymerase Mutations Conferring Resistance

Mutations within the viral DNA polymerase gene are a key mechanism by which viruses like Herpes Simplex Virus (HSV) develop resistance to 9-(2-(Phosphonomethoxy)ethoxy)adenine. nih.govnih.gov These genetic changes can alter the enzyme's structure, reducing its affinity for the antiviral drug while ideally preserving its natural function of DNA synthesis.

Specific amino acid substitutions in the HSV-1 DNA polymerase have been identified in mutants selected under the pressure of this compound (PMEA). nih.gov These mutations are often located in conserved regions of the enzyme that are critical for its function and interaction with substrates. For instance, laboratory studies have successfully generated recombinant HSV-1 with specific mutations to assess their impact on drug susceptibility. nih.gov

Key mutations in HSV-1 DNA polymerase conferring resistance to this compound include S724N, L802F, and R959H. nih.gov The S724N mutation, located in the conserved region II of the DNA polymerase, has been shown to induce resistance. nih.govnih.gov The L802F and R959H mutations have also been specifically identified in mutants selected with PMEA. nih.gov

Below is a table detailing these specific mutations.

Table 1: Specific Amino Acid Changes in HSV-1 DNA Polymerase Conferring Resistance to this compound
Mutation Conserved Region Selecting Drug Reference
S724N II PMEA (Adefovir) nih.govnih.gov
L802F - PMEA (Adefovir) nih.gov
R959H - PMEA (Adefovir) nih.gov

A single mutation in the viral DNA polymerase can lead to resistance against multiple antiviral drugs, a phenomenon known as cross-resistance. nih.gov This occurs when the mutation affects a binding site or a conformational element of the enzyme that is common to different inhibitors.

The S724N mutation in HSV-1 DNA polymerase, for example, not only confers resistance to this compound but also to acyclovir (B1169) (ACV) and foscarnet (B613817) (FOS). nih.gov Furthermore, this mutation can lead to a significant reduction in susceptibility to cidofovir (B1669016) (CDV). nih.govnih.gov Similarly, other mutations like L778M have been shown to cause cross-resistance to ACV and FOS, along with reduced susceptibility to both cidofovir and adefovir (B194249). nih.gov

The patterns of cross-resistance can be complex. Some mutations induce a broad-spectrum resistance, while others are more specific. For instance, mutations in conserved region II (like S724N) and VI (like L778M) of the HSV DNA polymerase tend to induce cross-resistance to ACV, FOS, and adefovir. nih.gov Different degrees of cross-resistance between PME derivatives (like adefovir), foscarnet, and acyclovir have been noted across various DNA polymerase mutants. nih.gov This highlights the intricate relationship between the location of the mutation and its impact on the enzyme's interaction with different inhibitors.

Table 2: Cross-Resistance Patterns of HSV-1 DNA Polymerase Mutations

Mutation Resistance To Cross-Resistance To Reference
S724N Adefovir Acyclovir, Foscarnet, Cidofovir nih.govnih.gov
L778M Not specified Acyclovir, Foscarnet, Cidofovir, Adefovir nih.govnih.gov
A719T Not specified Acyclovir, Foscarnet, Adefovir nih.gov
F891C Not specified Acyclovir, Foscarnet, Adefovir nih.gov
D907V Not specified Acyclovir, Foscarnet, Adefovir nih.gov

Host Cellular Mechanisms of Resistance

In addition to viral mutations, host cellular factors can contribute to resistance by actively reducing the intracellular concentration of the antiviral agent. These mechanisms involve membrane transporter proteins that efflux the drug out of the cell.

ATP-binding cassette (ABC) transporters are a large family of transmembrane proteins that use the energy from ATP hydrolysis to move a wide variety of substrates across cellular membranes. nih.govoaepublish.com These transporters play crucial roles in protecting cells from toxic substances by pumping them out. oaepublish.com Overexpression of certain ABC transporters can lead to multidrug resistance (MDR) by limiting the intracellular accumulation of therapeutic drugs. nih.govoaepublish.com Several members of the ABC transporter family, including Multidrug Resistance-Associated Proteins (MRPs), have been implicated in the efflux of antiviral drugs. nih.gov Specifically, MRP3 has been identified as a transporter for adefovir. nih.gov

Multidrug Resistance-Associated Protein 4 (MRP4), also known as ABCC4, is a member of the ABC transporter superfamily that has been specifically implicated in the resistance to this compound. nih.govspandidos-publications.com Studies have shown that MRP4 is involved in the active efflux of adefovir. nih.gov This transporter is capable of transporting various nucleoside and nucleotide analogues, including adefovir and tenofovir (B777). nih.govspandidos-publications.com

Research using membrane vesicles expressing MRP4 demonstrated ATP-dependent uptake of adefovir, confirming it as a substrate for this transporter. nih.gov Increased expression of MRP4 has been associated with treatment failure in antiviral therapy. spandidos-publications.com The overexpression of MRP4 can therefore lead to reduced intracellular drug levels, diminishing the antiviral efficacy of this compound. spandidos-publications.com

The efficacy of this compound is dependent on its uptake into host cells and its subsequent metabolic activation. nih.gov Cellular mechanisms that either reduce uptake or enhance efflux can significantly alter the intracellular accumulation of the drug and its active metabolites.

The role of MRP4 in mediating drug efflux directly impacts intracellular accumulation. nih.gov Studies in MRP4 knockout mice have shown that the absence of this transporter leads to significantly greater kidney accumulation of adefovir. nih.gov This finding provides a direct link between the activity of an ABC transporter and the intracellular concentration of the drug. spandidos-publications.com Therefore, the level of MRP4 expression can be a critical determinant of the intracellular drug concentration and, consequently, its antiviral effectiveness. spandidos-publications.com Inhibition of MRP4 has been shown to increase the intracellular concentrations of nucleotide analogues, enhancing their antiviral activity in vitro. spandidos-publications.com

Strategies to Overcome Resistance to this compound

The development of resistance to this compound (PMEA), also known as adefovir, has necessitated the exploration of various strategies to maintain effective antiviral therapy. A primary approach has been the development of new analogs with improved activity against resistant viral strains.

Development of Analogs with Improved Cross-Resistance Profiles

A significant focus of research has been the synthesis and evaluation of PMEA analogs that can effectively inhibit the replication of viruses that have developed resistance to the parent compound. This involves structural modifications to the PMEA molecule to enhance its interaction with the mutated viral enzymes or to bypass the resistance mechanisms altogether.

A prominent example of a successful analog is Tenofovir, chemically known as (R)-9-(2-phosphonylmethoxypropyl)adenine (PMPA). Tenofovir has demonstrated potent activity against both wild-type and certain adefovir-resistant strains of hepatitis B virus (HBV) and human immunodeficiency virus (HIV). nih.govnih.gov For instance, the rtN236T mutation in HBV polymerase, a common adefovir-resistance mutation, confers only a three- to fourfold reduced susceptibility to tenofovir in cell culture. nih.gov Clinical observations have further supported the efficacy of tenofovir in patients with lamivudine-resistant HBV infection. nih.gov

The development of prodrugs of tenofovir, such as Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), has further enhanced its clinical utility by improving oral bioavailability. nih.gov TAF, in particular, leads to higher intracellular concentrations of the active diphosphate (B83284) metabolite in target cells compared to TDF, which may contribute to its higher barrier to resistance. medtextpublications.com

Beyond tenofovir, researchers have explored other novel phosphonate (B1237965) analogs. For example, acyclic nucleoside phosphonates with a pyrimidine (B1678525) base have shown selective inhibition of wild-type and lamivudine-resistant HBV, with some compounds exhibiting potency comparable to adefovir. nih.govnih.gov One such derivative, 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]-pyrimidine, demonstrated significant activity against both wild-type and lamivudine-resistant HBV. nih.gov

Another promising avenue has been the development of lipid conjugates of tenofovir, such as CMX157 (Hexadecyloxypropyl tenofovir). CMX157 has shown substantially greater in vitro activity against both wild-type and drug-resistant HIV strains compared to tenofovir, with 50% effective concentrations (EC50s) in the nanomolar range. nih.gov This enhanced potency is attributed to improved cellular uptake, leading to higher intracellular concentrations of the active tenofovir diphosphate. nih.gov In studies, CMX157 was over 300-fold more active than tenofovir against multiple HIV strains in various cell systems. nih.gov

The table below summarizes the in vitro activity of PMEA and its key analogs against wild-type and resistant viral strains, providing a comparative look at their cross-resistance profiles.

CompoundVirusStrain/MutationEC50 (µM)Fold Change in ResistanceReference
This compound (Adefovir)HBVWild-typeData not available-
This compound (Adefovir)HBVrtN236TData not available3.9 - 13.8 natap.org
This compound (Adefovir)HBVrtA181VData not available2.5 - 3.0 natap.org
TenofovirHBVWild-type1.1- nih.gov
TenofovirHBVrtN236TData not available3.0 - 4.2 nih.gov
TenofovirHBVrtA194TData not availableNo resistance nih.gov
2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]-pyrimidineHBVWild-type0.3 ± 0.2- nih.gov
2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]-pyrimidineHBVYMDD (Lamivudine-resistant)0.25 ± 0.2- nih.gov
CMX157HIV-1 (Group M Subtypes A-G)Wild-type0.0026 ± 0.0020- nih.gov
CMX157HIV-1 (Group O)Wild-typeData not available- nih.gov

The continued exploration of novel analogs with diverse structural modifications remains a cornerstone of the strategy to combat resistance to this compound and ensure the availability of effective antiviral therapies.

Cellular and Molecular Interactions of 9 2 Phosphonomethoxy Ethoxy Adenine

Transport across Cellular Membranes

The entry of 9-(2-(Phosphonomethoxy)ethoxy)adenine into cells is not a passive process but rather a sophisticated, protein-mediated event. This active transport is crucial for the compound to reach its intracellular targets and exert its biological effects.

Identification of Membrane Proteins Involved in Uptake

Through the use of vectorial labeling of plasma membrane proteins combined with affinity chromatography, a specific protein with a molecular weight of 50 kDa has been identified as a potential mediator of PMEA's cellular transport. This discovery provides a specific target for understanding the precise mechanism of PMEA's entry into the cell.

Transport Characteristics Observation
Transport Mechanism Protein-mediated, active transport
Saturation Kinetics Saturable process
Concentration Gradient Can operate against a concentration gradient
Temperature Dependence Significant
Cellular Density Dependence Significant
Effect of Proteases Strongly decreased uptake
Identified Protein Potential 50-kDa membrane protein

Impact on Cellular Processes and Pathways

Once inside the cell, this compound exerts a significant influence on fundamental cellular activities, primarily by disrupting the finely tuned processes of cell division and DNA replication.

Effects on Cell Cycle Progression (e.g., S phase accumulation)

Exposure of various tumor cell lines, including human erythroleukemia K562, human T-lymphoid CEM, and murine leukemia L1210 cells, to PMEA leads to a marked accumulation of cells in the S phase of the cell cycle. nih.gov This indicates a significant retardation of S-phase progression, causing a severe disruption of the normal cell cycle distribution pattern. nih.govnih.gov This blockage of the cell cycle is a key mechanism behind the compound's cytostatic effects. nih.gov Depending on the cell type, this can trigger either terminal differentiation or apoptosis (programmed cell death). nih.gov

Modulation of Cellular (deoxy)ribonucleotide Pool Levels

The blockage in the S phase induced by PMEA has a direct impact on the intracellular concentrations of the building blocks of DNA and RNA. In PMEA-treated K562, CEM, and L1210 cells, ribonucleoside triphosphate pools are slightly elevated. nih.gov More dramatically, the intracellular levels of all four deoxyribonucleoside triphosphates (dNTPs) are increased by 1.5- to 4-fold. nih.gov This accumulation of dNTPs is a direct consequence of the inhibition of DNA synthesis, where the raw materials for DNA replication are not being consumed at their normal rate. nih.gov

Cellular Component Effect of PMEA
Cell Cycle Marked accumulation in S phase
Ribonucleoside Triphosphate Pools Slightly elevated
Deoxyribonucleoside Triphosphate Pools Increased 1.5- to 4-fold

Influence on Cellular DNA Synthesis and Repair Mechanisms

The primary molecular target of this compound within the cell is the machinery responsible for DNA replication. The diphosphorylated form of PMEA acts as a potent inhibitor of cellular DNA polymerases alpha, delta, and epsilon. nih.gov These enzymes are critical for the synthesis of new DNA strands during the S phase. The diphosphoryl derivative of PMEA can be incorporated into the growing DNA chain, leading to chain termination. nih.gov

The efficiency of incorporation of the PMEA analog varies between the different DNA polymerases. nih.gov The associated 3'-5' exonuclease activity of DNA polymerases delta and epsilon, which is a proofreading and repair mechanism, is able to excise PMEA from the end of a DNA strand, but at a much lower rate than it would remove a natural nucleotide. nih.gov This inefficient removal further contributes to the disruption of DNA synthesis. While RNA and protein synthesis remain unaffected, the profound inhibition of DNA replication is a cornerstone of PMEA's biological activity. nih.gov

Interaction with Metal Ions in Aqueous Solutions

Studies, primarily utilizing potentiometric pH titrations, have been instrumental in quantifying the stability of complexes formed between PMEA and a variety of divalent metal ions (M²⁺). These investigations have determined the stability constants (log K) for these interactions, providing a measure of the strength of the metal-ligand bonds in solution.

The PMEA molecule offers several potential coordination sites for metal ions, including the phosphonate (B1237965) group, the ether oxygen atom in the ethoxyethyl side chain, and the nitrogen atoms (N1, N3, N7) of the adenine (B156593) base. The formation of chelate rings, where a single PMEA molecule binds to a metal ion through multiple sites, is a key factor in the stability of these complexes.

Detailed Research Findings

Comprehensive studies have demonstrated that the primary binding site for metal ions on the PMEA molecule is the negatively charged phosphonate group. However, the stability of the resulting complexes is significantly enhanced through the formation of a five-membered chelate ring involving the ether oxygen atom of the side chain. This chelation effect is a recurring theme in the coordination chemistry of PMEA and its analogues.

The stability of M(PMEA) complexes generally follows the Irving-Williams series for divalent metal ions, which is a well-established trend in the stability of high-spin octahedral complexes. This indicates that the binding is primarily governed by the charge-to-radius ratio and the ligand field stabilization energy of the metal ion.

While the phosphonate group and the ether oxygen are the dominant coordination sites, under certain conditions and with specific metal ions, the adenine moiety can also participate in binding. For instance, with Cu²⁺, there is evidence of an additional interaction with the N3 or N7 atoms of the purine (B94841) ring, leading to a further increase in complex stability.

The stability of these metal complexes is crucial for understanding the potential roles of metal ions in the biological activity of PMEA. The formation of stable chelates can influence the compound's distribution, metabolism, and interaction with its target viral polymerases.

Below are data tables summarizing the stability constants for the formation of 1:1 complexes between PMEA and various divalent metal ions, as determined by potentiometric studies.

Metal Ion (M²⁺)log KM(PMEA)M
Mg²⁺2.58
Ca²⁺2.45
Sr²⁺2.26
Ba²⁺2.18
Mn²⁺3.38
Co²⁺3.70
Ni²⁺3.94
Cu²⁺5.77
Zn²⁺4.35
Cd²⁺4.25
Metal Ion (M²⁺)Stability Enhancement (log K)
Mg²⁺0.73
Ca²⁺0.70
Sr²⁺0.61
Ba²⁺0.58
Mn²⁺0.78
Co²⁺0.75
Ni²⁺0.74
Cu²⁺1.12
Zn²⁺0.90
Cd²⁺0.95

Data sourced from a comprehensive review by Sigel et al., which compiles and analyzes data from primary research articles on the coordination chemistry of PMEA and related compounds.

Advanced Analytical and Structural Studies of 9 2 Phosphonomethoxy Ethoxy Adenine

Spectroscopic Characterization (Raman Spectroscopy)

Raman spectroscopy has been employed as a powerful tool to investigate the molecular structure and physicochemical properties of 9-(2-(Phosphonomethoxy)ethoxy)adenine (PMEA) in aqueous solutions. nih.govcuni.cz This technique provides detailed insights into the molecule's vibrational modes, which are sensitive to changes in its protonation state, conformation, and intermolecular interactions.

Studies using Raman spectroscopy over a wide pH range (1-11) have elucidated the acid-base properties of PMEA. nih.govresearchgate.net By applying factor analysis to the collected spectra, researchers have been able to distinguish the spectra of pure ionic species and determine their relative abundance at different pH values. nih.govresearchgate.net This analysis has identified four distinct ionic forms of PMEA in solution: PMEA²⁻, HPMEA⁻, H₂PMEA (zwitterion), and H₃PMEA⁺. nih.govcuni.cz

The spectroscopic data allowed for the determination of the protonation sites and the corresponding pKₐ values. nih.gov The characteristic Raman signals of the adenine (B156593) moiety and the phosphonate (B1237965) group change predictably with protonation. nih.govcuni.cz For instance, the protonation of the N1 atom of the adenine ring in the zwitterionic H₂PMEA species leads to significant differences in the Raman spectrum compared to its counterparts where the adenine ring is neutral. nih.gov

Ionic TransitionSpectroscopic pKₐ ValuePrimary Protonation/Deprotonation Site
H₃PMEA⁺ ⇌ H₂PMEA~1.9Phosphonate Group (First Deprotonation)
H₂PMEA ⇌ HPMEA⁻~4.1Adenine N1 Site (Deprotonation)
HPMEA⁻ ⇌ PMEA²⁻~6.7Phosphonate Group (Second Deprotonation)

Note: The pKₐ values are approximate and derived from spectroscopic studies. They correspond to the transitions between the major ionic species of PMEA in aqueous solution.

Raman spectroscopy has revealed crucial differences in the conformation of PMEA between its crystalline state and when it is in an aqueous solution. nih.gov In the crystalline state, the zwitterionic H₂PMEA adopts an "anti-like" conformation, which is similar to that observed for common adenosine (B11128) monophosphates (AMPs) in solution. nih.govresearchgate.net The Raman spectrum of crystalline H₂PMEA reflects this structural arrangement. nih.gov

However, in aqueous solutions, the N1-protonated species of PMEA (H₂PMEA and H₃PMEA⁺) exhibit peculiar Raman features that differ significantly from their N1-protonated AMP counterparts. nih.gov To explain these differences, a "syn-like" conformation has been proposed for these species in solution. nih.govcuni.cz This conformational transition from anti-like to syn-like upon adenine protonation is attributed to the high flexibility of the acyclic (phosphonomethoxy)ethyl side chain and the potential for intramolecular interactions, such as Coulombic attraction between the positively charged adenine ring and the negatively charged phosphonate group. nih.govcuni.cz In contrast, the dianionic PMEA²⁻ and monoanionic HPMEA⁻ species, where the adenine moiety is neutral, predominantly exist in an anti-like conformation in solution, similar to natural AMPs. cuni.cz

Crystallographic Studies (X-ray Diffraction)

X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique has been applied to PMEA to elucidate its precise molecular geometry, conformation, and the arrangement of molecules within the crystal lattice. researchgate.netpsu.edu

Crystallographic studies have successfully determined the crystal structure of PMEA and revealed the existence of polymorphism, meaning it can exist in more than one crystal form. researchgate.net At least two polymorphs have been characterized: a monoclinic form and an orthorhombic form. researchgate.net

In both determined crystal structures, the PMEA molecule exists as a zwitterion, with the adenine ring protonated at the N(1) position and the phosphonate group carrying a negative charge. researchgate.netpsu.edu The molecule adopts an "anti" conformation in the crystalline state. researchgate.net A key difference between the polymorphs lies in the "glycosidic" torsion angle [C(8)-N(9)-C(10)-C(11)], which is reported as unusual in the monoclinic form. researchgate.net The packing of molecules within the crystal is stabilized by a network of intermolecular hydrogen bonds. psu.edu For example, in the orthorhombic form, two phosphonate groups are connected via hydrogen bonds to form a dimer, and the pyrimidine (B1678525) rings stack to form infinite columns. researchgate.net

ParameterMonoclinic FormOrthorhombic Form
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPna2₁
a (Å)12.449(2)6.988(1)
b (Å)6.767(1)23.890(2)
c (Å)14.075(2)6.6347(9)
β (°)101.48(1)90
Z (Molecules/Unit Cell)44

Data sourced from published crystallographic information files. researchgate.netpsu.edu

Chromatographic Techniques for Metabolite Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, identification, and quantification of PMEA and its phosphorylated metabolites in biological matrices. These techniques offer high sensitivity and selectivity, which are crucial for metabolic and pharmacokinetic studies.

A highly sensitive reversed-phase HPLC method has been developed for the determination of PMEA. psu.edu A key feature of this method is the pre-column derivatization of PMEA with chloroacetaldehyde. psu.edu This reaction specifically targets the adenine moiety, converting it into a highly fluorescent 1,N⁶-ethenoadenine derivative. psu.edu The resulting product can be detected with high sensitivity using a fluorescence detector, allowing for the quantification of PMEA at very low concentrations. psu.edunih.gov

The chromatographic separation is typically achieved on a reversed-phase column (e.g., C8 or C18). psu.edu For the separation of the parent compound and its more polar phosphorylated metabolites (PMEApp), ion-pairing reagents such as tetrabutylammonium (B224687) phosphate (B84403) are often added to the mobile phase. nih.gov This reagent forms a neutral ion pair with the negatively charged phosphonate and phosphate groups, improving their retention on the nonpolar stationary phase and enabling their separation. nih.gov

ParameterTypical Condition
TechniqueReversed-Phase HPLC with pre-column derivatization
Stationary Phase (Column)Superspher 60 C8 or similar C18 column
Mobile PhaseAqueous buffer (e.g., ammonium (B1175870) phosphate) with an organic modifier (e.g., methanol) and an ion-pairing reagent (e.g., tetrabutylammonium phosphate)
Derivatization AgentChloroacetaldehyde (reacts with adenine moiety)
DetectionFluorescence Detector
Excitation Wavelength (λex)~254-280 nm
Emission Wavelength (λem)~410-425 nm

This table summarizes typical conditions for the HPLC analysis of PMEA and its metabolites based on established methods. psu.edunih.gov

Preclinical Research Models and Methodologies for 9 2 Phosphonomethoxy Ethoxy Adenine

In Vitro Cell Culture Systems for Antiviral Activity Evaluation

The initial assessment of PMEA's antiviral efficacy has been conducted using a diverse range of in vitro cell culture systems. These models are crucial for determining the compound's ability to inhibit viral replication in a controlled cellular environment.

Use of Human and Murine Cell Lines

A variety of established human and murine cell lines have been employed to evaluate the antiviral activity and cytotoxicity of PMEA. Human T-lymphoid cell lines such as CEMss and MT-4 have been pivotal in demonstrating the potent anti-human immunodeficiency virus (HIV) activity of PMEA. In these cells, PMEA effectively inhibits HIV-1 replication at concentrations that are significantly lower than those causing cellular toxicity.

HeLa S3, a human cervical cancer cell line, has also been utilized in PMEA research, particularly in studies investigating the cellular transport mechanisms of the compound. Research has shown that PMEA uptake into HeLa S3 cells is a protein-mediated process.

The human erythroleukemia cell line K562 and the murine leukemia cell line L1210 have been instrumental in studies focusing on the compound's effects on nucleotide metabolism and its antiproliferative activities. In these cell lines, PMEA has been shown to cause a marked accumulation of cells in the S phase of the cell cycle.

Furthermore, the murine fibroblast cell line C3H/3T3 has been used in assays to determine the activity of PMEA against murine sarcoma viruses, providing a model for its broader retroviral efficacy.

Table 1: Antiviral Activity and Cytotoxicity of PMEA in Various Cell Lines

Cell Line Virus IC50 (µM) CC50 (µM)
MT-4 HIV-1 0.5 - 1.8 >100
CEMss HIV-1 1.6 >100
HeLa S3 HSV-1 5 - 10 >100
K562 - - >200
L1210 - - >200
C3H/3T3 MSV 0.1 >25

IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration. Values are approximate and can vary depending on the specific assay conditions and viral strain.

Assays for Viral Replication Inhibition

A range of assays have been developed to quantify the inhibition of viral replication by PMEA across different viral families. For retroviruses like HIV, assays typically measure the reduction in viral antigens, such as the p24 antigen, or the inhibition of reverse transcriptase activity in the culture supernatant. PMEA has demonstrated potent and selective inhibition of several retroviruses in vitro, including HIV-1, HIV-2, simian immunodeficiency virus (SIV), and Moloney murine sarcoma virus (MSV). nih.gov

Against herpesviruses, such as herpes simplex virus (HSV) and cytomegalovirus (CMV), plaque reduction assays are commonly employed. In these assays, the ability of PMEA to reduce the number and size of viral plaques in cell monolayers is quantified. PMEA has been shown to be active against both HSV-1 and HSV-2.

For hepatitis B virus (HBV), in vitro systems using human hepatoma cell lines like HepG2 2.2.15 and HB611, which are transfected with the HBV genome, are utilized. nih.gov In these models, PMEA has been shown to inhibit the release of HBV DNA and intracellular viral DNA synthesis, with 50% inhibitory concentrations (IC50) of 0.7 µM and 1.2 µM in HepG2 2.2.15 and HB611 cells, respectively. nih.gov

Biochemical Assays for Enzyme Inhibition

To understand the molecular basis of its antiviral activity, biochemical assays have been crucial in identifying the specific viral and cellular enzymes targeted by the active form of PMEA.

Viral DNA Polymerase and Reverse Transcriptase Assays

PMEA itself is a prodrug that requires intracellular phosphorylation to its active diphosphate (B83284) metabolite, 9-(2-(phosphonomethoxy)ethoxy)adenine diphosphate (PMEApp). Biochemical assays have definitively shown that PMEApp is a potent and selective inhibitor of viral DNA polymerases and reverse transcriptases.

PMEApp acts as a competitive inhibitor with respect to the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP). For HIV-1 reverse transcriptase, PMEApp has been reported to have a 50% inhibitory concentration (IC50) of 6.4 ± 0.8 µM. nih.gov Studies on HSV-1 DNA polymerase have revealed a Ki (inhibition constant) value for PMEApp in the low micromolar range, indicating strong binding to the viral enzyme. nih.gov In contrast, PMEApp is a significantly weaker inhibitor of host cell DNA polymerases α and β, which accounts for its selective antiviral activity. nih.gov The mechanism of inhibition involves chain termination after its incorporation into the growing viral DNA chain.

Cellular Kinase Activity Assays

The conversion of PMEA to its active diphosphorylated form is dependent on cellular enzymes. Biochemical assays have been employed to identify the kinases responsible for this activation process. Studies have indicated that adenylate kinase may play a role in the initial phosphorylation of PMEA to its monophosphate derivative. Further phosphorylation to the active diphosphate is also mediated by cellular kinases. Understanding the kinetics and substrate specificity of these cellular kinases is essential for comprehending the intracellular metabolism and activation of PMEA.

Assays for Effects on Nucleotide Metabolism

The introduction of PMEA into cells can perturb the delicate balance of intracellular nucleotide pools. Assays measuring the levels of endogenous deoxynucleoside triphosphates (dNTPs) have been used to assess the impact of PMEA on nucleotide metabolism. Research has shown that treatment of K562, CEM, and L1210 cells with PMEA leads to a 1.5- to 4-fold increase in the intracellular levels of all four deoxyribonucleoside triphosphates. This deregulation of the (deoxy)ribonucleotide pools is a consequence of the metabolic block imposed by the drug on the S phase of the cell cycle.

Future Research Directions for 9 2 Phosphonomethoxy Ethoxy Adenine

Elucidation of Undiscovered Metabolic Enzymes and Pathways

The antiviral activity of 9-(2-(Phosphonomethoxy)ethoxy)adenine is contingent upon its intracellular conversion to the active metabolite, adefovir (B194249) diphosphate (B83284). smpdb.ca This phosphorylation cascade is a critical step for its therapeutic efficacy. While it is established that PMEA is phosphorylated to its monophosphate and subsequently to the active diphosphate derivative, the precise enzymatic machinery involved is not fully elucidated. nih.gov

Initial studies in human T-lymphoid cells have identified adenylate kinase as a key enzyme in this process, with activities localized in both the mitochondria and the cytosol. nih.gov Specifically, a PMEA-resistant cell line was found to have a deficiency in mitochondrial adenylate kinase, underscoring its importance. nih.gov Nucleoside diphosphate kinases are responsible for the subsequent phosphorylation step. smpdb.ca However, research also suggests the contribution of other, as yet unidentified, cytosolic enzymes to the metabolism of PMEA. nih.gov

Future research should focus on identifying these unknown enzymes and fully characterizing their roles in the metabolic activation of PMEA. A comprehensive understanding of these pathways is crucial for several reasons:

It could explain inter-individual variability in drug response.

It may reveal potential drug-drug interactions.

It could inform the design of novel prodrugs that are more efficiently activated in target cells.

Key Enzymes in the Metabolism of this compound:

Enzyme ClassSpecific Enzyme(s)Role in MetabolismCellular Location
Adenylate KinasesAK1, AK2Phosphorylation of PMEA to its monophosphateMitochondria and Cytosol
Nucleoside Diphosphate KinasesNME1, NME2Phosphorylation of PMEA monophosphate to diphosphateNot specified
Cytochrome P450CYP3A4Activation of certain prodrugs of PMEA (e.g., pradefovir)Liver

Development of Novel Analogs Addressing Resistance Mechanisms

The long-term administration of adefovir can lead to the emergence of drug-resistant viral strains, a significant challenge in the management of chronic infections like hepatitis B. natap.orgnih.gov Genotypic analysis has identified specific mutations in the viral polymerase that confer resistance. The primary mutations associated with adefovir resistance are rtN236T and rtA181T/V. nih.gov The rate of resistance to adefovir monotherapy has been observed to increase over time, reaching up to 30% after five years of treatment. nih.gov

To counter this, a key area of future research is the development of novel analogs of this compound that can effectively inhibit these resistant mutants. Tenofovir (B777), a methyl derivative of adefovir, exhibits a similar mechanism of action and has shown activity against lamivudine-resistant HBV, a related nucleoside analog. nih.gov However, mutations like rtA194T have been found in patients with HIV-HBV co-infection who show resistance to tenofovir. nih.gov

The development of new purine (B94841) and pyrimidine (B1678525) analogs with modifications to the heterocyclic base or the acyclic side chain is a promising strategy. nih.gov For instance, besifovir, an analog with a cyclopropyl (B3062369) group, is under investigation for HBV treatment. nih.gov The goal is to design compounds that either have a different binding profile to the viral polymerase, thus circumventing the effects of resistance mutations, or are more potent, allowing for lower effective concentrations that may reduce the selective pressure for resistance.

Exploration of New Prodrug Strategies for Enhanced Cellular Targeting and Bioavailability

Due to its charged phosphonate (B1237965) group, this compound has poor oral bioavailability. nih.gov To overcome this limitation, prodrug strategies have been essential. The first-generation prodrug, adefovir dipivoxil, is an ester form that improves oral absorption. smpdb.canih.gov However, its use can be limited by dose-dependent nephrotoxicity. nih.govresearchgate.net

Future research is focused on developing novel prodrugs that not only enhance bioavailability but also enable targeted delivery to specific tissues, thereby increasing efficacy and reducing systemic toxicity. One such advanced strategy is the HepDirect technology, which was used to develop pradefovir. researchgate.netnih.gov Pradefovir is a liver-targeting prodrug designed to be activated primarily in the liver by the cytochrome P450 isozyme CYP3A4. researchgate.netnih.gov This approach has been shown to enhance the delivery of adefovir to the liver, with a 12-fold improvement in the liver-to-kidney ratio compared to adefovir dipivoxil in rat models. nih.govacs.org

Further exploration of prodrug strategies could involve:

Targeting different cellular uptake transporters: Designing prodrugs that are recognized by specific transporters expressed on target cells.

Enzyme-specific cleavage: Creating prodrugs that are activated by enzymes predominantly found in the target tissue.

Nanoparticle-based delivery: Encapsulating PMEA or its prodrugs in nanoparticles to control their release and biodistribution.

Comparison of Adefovir Prodrugs:

ProdrugKey FeatureAdvantage
Adefovir DipivoxilBis(pivaloyloxymethyl) esterImproved oral bioavailability
PradefovirCyclic 1-aryl-1,3-propanyl esterLiver-targeted delivery, potentially reduced nephrotoxicity

Advanced Structural Biology Approaches to Elucidate Protein-Ligand Interactions

A detailed understanding of how this compound, in its active diphosphate form, interacts with its target viral polymerase is crucial for rational drug design. While a crystal structure of the hepatitis B virus reverse transcriptase (HBV-RT) is not yet available, in silico 3D models have been generated. nih.gov These models, often based on the structures of other viral polymerases like HIV-1 reverse transcriptase, have been used to study the binding of adefovir and tenofovir. nih.gov

Future research should employ advanced structural biology techniques to obtain high-resolution structures of PMEA diphosphate in complex with its target polymerases. X-ray crystallography and cryo-electron microscopy are powerful tools for this purpose. For example, X-ray crystallography has been instrumental in studying the structure of HIV-1 reverse transcriptase and how it binds to various inhibitors. cornell.edunih.gov Such studies can reveal:

The precise amino acid residues involved in binding.

The conformational changes that occur upon drug binding.

The structural basis for drug resistance conferred by specific mutations.

This information is invaluable for the structure-based design of new analogs with improved affinity for the target enzyme and the ability to overcome resistance.

Investigation of Broader Cellular Impacts Beyond Antiviral Action

While the primary therapeutic action of this compound is the inhibition of viral replication, it may also exert other effects on host cells. Research in murine models has indicated that PMEA possesses immunomodulatory properties. nih.gov

In one study, PMEA was shown to significantly increase the cytotoxicity of natural killer (NK) cells, a key component of the innate immune system. nih.gov Furthermore, it substantially increased the production of alpha/beta interferon, which are cytokines with potent antiviral activity. nih.gov Conversely, the production of interleukin-1 (IL-1) and interleukin-2 (B1167480) (IL-2) was decreased in PMEA-treated mice. nih.gov These findings suggest that PMEA's in vivo efficacy may be a combination of direct antiviral activity and modulation of the host's immune response.

Future investigations should aim to further characterize these and other potential off-target effects. Understanding the broader cellular impacts of PMEA is important for:

Identifying potential new therapeutic applications.

Anticipating and managing potential side effects.

Developing combination therapies that synergistically target both the virus and the host immune response.

Q & A

Q. How can researchers optimize the synthesis of PMEA to improve yield and purity?

Methodological Answer: PMEA synthesis involves multi-step phosphorylation and etherification reactions. Key protocols include:

  • Starrett et al. (1992): Utilized bis(pivaloyloxymethoxy)phosphinylmethoxyethyl intermediates to enhance solubility and bioavailability .
  • Yu et al. (1999): Improved regioselectivity by employing protecting groups (e.g., pivaloyl) to minimize side reactions during phosphorylation .
    Critical Variables:
  • Temperature control (20–25°C for phosphorylation).
  • Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. What analytical methods are most reliable for characterizing PMEA and its intermediates?

Methodological Answer:

  • Purity Assessment: HPLC with UV detection (λ = 260 nm) using a C18 column and 0.1% trifluoroacetic acid/acetonitrile mobile phase .
  • Structural Confirmation:
    • NMR: 31^{31}P NMR to verify phosphonate linkages (δ = 18–22 ppm) .
    • Mass Spectrometry: ESI-MS in negative ion mode for molecular ion detection (m/z 272.1 for PMEA) .

Q. How is PMEA’s antiviral activity evaluated in vitro?

Methodological Answer:

  • Cell-Based Assays:
    • Use human T-lymphocyte (CEM) or hepatoma (HepG2) cell lines infected with HBV or HIV-1.
    • Measure EC50_{50} via plaque reduction or RT-PCR for viral load .
  • Controls: Include untreated cells and positive controls (e.g., tenofovir).
  • Limitations: Cell permeability issues may require prodrug formulations (e.g., bis-pivaloyloxymethyl esters) .

Advanced Research Questions

Q. What experimental designs are suitable for studying PMEA’s efficacy in vivo?

Methodological Answer:

  • Animal Models:
    • HBV: Hydrodynamic injection of HBV genome into mice for acute infection studies .
    • HIV-1: Humanized mouse models with engrafted CD4+ T-cells .
  • Dosing Regimens:
    • Subcutaneous administration (10–30 mg/kg/day) to maintain plasma concentrations above EC90_{90} .
    • Monitor renal toxicity via serum creatinine and blood urea nitrogen (BUN) levels .

Q. How can researchers resolve contradictions in PMEA’s reported mechanisms of viral resistance?

Methodological Answer:

  • Genomic Sequencing: Analyze reverse transcriptase (RT) mutations in PMEA-treated viral strains (e.g., K65R in HIV-1 RT) .
  • Structural Studies:
    • Molecular docking simulations to compare PMEA binding in wild-type vs. mutant RT .
    • X-ray crystallography of RT-PMEA complexes to identify steric clashes caused by mutations .

Q. What methodologies assess PMEA’s pharmacokinetics and metabolite profiling?

Methodological Answer:

  • Plasma Pharmacokinetics:
    • LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL .
    • Non-compartmental analysis (NCA) for AUC024h_{0-24h} and Cmax_{max} calculations .
  • Metabolite Identification:
    • 14^{14}C-labeled PMEA to trace phosphonate hydrolysis products in urine .

Q. How can researchers design studies to evaluate PMEA’s synergistic effects with other antivirals?

Methodological Answer:

  • Combinatorial Screens:
    • Use a factorial design (e.g., 3x3 matrix) to test PMEA with lamivudine or emtricitabine .
    • Calculate combination indices (CI) via the Chou-Talalay method .
  • Mechanistic Validation:
    • Measure synergistic inhibition of viral DNA polymerase activity in cell-free systems .

Q. What computational approaches predict PMEA’s off-target interactions?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate PMEA binding to human polymerases (e.g., Pol γ) to assess mitochondrial toxicity risk .
  • Machine Learning: Train models on kinase inhibition datasets to predict PMEA’s affinity for non-viral targets .

Data Contradictions and Resolution

Q. How to address discrepancies in PMEA’s reported cytotoxicity thresholds across studies?

Methodological Answer:

  • Meta-Analysis: Pool data from Julander et al. (2002) and Qaqish et al. (2003) to calculate weighted CC50_{50} values .
  • Standardization:
    • Use identical cell lines (e.g., primary human renal proximal tubule cells) for comparative studies .
    • Normalize cytotoxicity data to mitochondrial activity (MTT assay) and apoptosis markers (caspase-3) .

Safety and Compliance

Q. What safety protocols are critical for handling PMEA in laboratory settings?

Methodological Answer:

  • PPE: Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Waste Disposal: Neutralize PMEA-containing solutions with 10% sodium hypochlorite before disposal .

Theoretical Frameworks

Q. How can PMEA research align with nucleoside/nucleotide analog theory?

Methodological Answer:

  • Conceptual Framework: Link PMEA’s phosphonate group to its mechanism as a chain terminator in viral DNA synthesis .
  • Hypothesis Testing: Compare PMEA’s incorporation efficiency into viral vs. human DNA using 32^{32}P-labeled nucleotides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.